cyclo[D-Asp-Pro-D-Gly(thien-2-yl)-Leu-D-Trp]
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Overview
Description
BQ-518 is a synthetic peptide that acts as an endothelin receptor type A antagonist. It was initially developed by MSD (Japan) Co., Ltd. for potential therapeutic applications in cardiovascular diseases, particularly hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
BQ-518 is synthesized through peptide synthesis techniques. The process involves the sequential addition of amino acids to form the desired peptide chain. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid resin support. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
The industrial production of BQ-518 follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high efficiency and reproducibility. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
BQ-518 undergoes various chemical reactions, including:
Oxidation: BQ-518 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: BQ-518 can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides .
Scientific Research Applications
Chemistry: BQ-518 is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound is employed in research to understand the role of endothelin receptors in cellular processes.
Medicine: BQ-518 has been investigated for its therapeutic potential in treating cardiovascular diseases, particularly hypertension.
Industry: The compound is used in the development of new peptide-based drugs and therapeutic agents.
Mechanism of Action
BQ-518 exerts its effects by antagonizing endothelin receptor type A. This receptor is involved in the regulation of vascular tone and blood pressure. By blocking the receptor, BQ-518 prevents the binding of endothelin-1, a potent vasoconstrictor, thereby leading to vasodilation and reduced blood pressure .
Properties
Molecular Formula |
C32H38N6O7S |
---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
2-[(3R,6R,9S,12S,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-thiophen-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid |
InChI |
InChI=1S/C32H38N6O7S/c1-17(2)13-21-28(41)34-22(14-18-16-33-20-8-4-3-7-19(18)20)29(42)36-23(15-26(39)40)32(45)38-11-5-9-24(38)30(43)37-27(31(44)35-21)25-10-6-12-46-25/h3-4,6-8,10,12,16-17,21-24,27,33H,5,9,11,13-15H2,1-2H3,(H,34,41)(H,35,44)(H,36,42)(H,37,43)(H,39,40)/t21-,22+,23+,24-,27+/m0/s1 |
InChI Key |
KXUDUVUGZWJNHV-QEXRHJMMSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C3=CC=CS3)CC(=O)O)CC4=CNC5=CC=CC=C54 |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C3=CC=CS3)CC(=O)O)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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